molecular formula C7H3F3N4O2 B13686346 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13686346
M. Wt: 232.12 g/mol
InChI Key: YLQXISQZGQAKAE-UHFFFAOYSA-N
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Description

8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core. The molecule is substituted with a nitro group at position 8 and a trifluoromethyl group at position 4. These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and binding interactions .

Properties

Molecular Formula

C7H3F3N4O2

Molecular Weight

232.12 g/mol

IUPAC Name

8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-5(14(15)16)6-12-11-3-13(6)2-4/h1-3H

InChI Key

YLQXISQZGQAKAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions. The nitro group is particularly reactive, allowing for further functionalization of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolo[4,3-a]pyridine ring .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can introduce various functional groups at the nitro position .

Mechanism of Action

The mechanism of action of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, which includes derivatives with varied substituents at positions 6 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of [1,2,4]Triazolo[4,3-a]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 8-NO₂, 6-CF₃ C₇H₃F₃N₄O₂ 248.12 High electron deficiency; potential kinase inhibition Inferred
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 6-CF₃ C₇H₃ClF₃N₃ 221.57 Improved solubility; intermediate in drug synthesis
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine 8-CH₃, 6-NO₂ C₇H₅N₅O₂ 199.15 Reduced steric hindrance; antimicrobial activity
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol 6-CF₃, 3-SH C₇H₄F₃N₃S 219.19 Chelation capacity; metal-binding applications
8-Amino-6-(nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-one 8-NH₂, 6-Ph-NO₂ C₁₂H₈N₆O₃ 308.23 Adenosine receptor antagonism; CNS drug candidate

Key Findings:

Electron-Withdrawing Effects :

  • The nitro group at position 8 in the target compound enhances electrophilicity compared to the chloro analog (221.57 g/mol), which may improve binding to electron-rich biological targets .
  • In contrast, the methyl-substituted analog (199.15 g/mol) exhibits reduced electron withdrawal, favoring interactions with hydrophobic pockets .

Solubility and Bioavailability :

  • The chloro derivative (C₇H₃ClF₃N₃) demonstrates higher aqueous solubility than the nitro analog due to reduced polarity, as seen in related imidazo[1,2-a]pyridine systems .
  • The trifluoromethyl group universally lowers solubility but improves membrane permeability across all analogs .

Pharmacological Activity: 8-Amino derivatives (e.g., C₁₂H₈N₆O₃) show potent adenosine receptor binding (Ki < 50 nM), whereas nitro-substituted compounds are less active in this context, suggesting substituent-dependent target selectivity . Thiol-containing derivatives (e.g., C₇H₄F₃N₃S) exhibit metal-binding properties, expanding utility into catalysis or chelation therapy .

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common route for introducing aryl/heteroaryl groups at position 8, as demonstrated in imidazo[1,2-a]pyridine synthesis .
  • Nitro groups are typically introduced via nitration reactions, while trifluoromethyl groups are added using CF₃-containing building blocks or radical trifluoromethylation .

Biological Activity

8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1277178-30-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H3F3N4O2, with a molecular weight of 232.12 g/mol. The structure features a triazole ring fused with a pyridine moiety, along with nitro and trifluoromethyl substituents that are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related study on triazolo-pyridazine derivatives demonstrated considerable cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most potent derivative showed IC50 values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells .

CompoundCell LineIC50 (µM)
8-Nitro-6-(CF3)-Triazolo-PyridineA5491.06
MCF-71.23
HeLa2.73

These findings suggest that the trifluoromethyl group enhances the compound's interaction with cellular targets, potentially increasing its efficacy.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met kinase. In vitro studies have shown that certain triazole derivatives can inhibit c-Met with IC50 values comparable to established inhibitors like Foretinib . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Triazole Derivatives Against Cancer :
    • A study synthesized various triazole derivatives and assessed their cytotoxicity against multiple cancer cell lines.
    • The results indicated that fluorine substitution at specific positions significantly enhanced cytotoxicity .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of triazole-based compounds has identified key structural features that contribute to their biological activity.
    • Modifications in the triazole ring or substituents like trifluoromethyl groups can lead to improved potency against cancer cells .

Pharmacological Applications

The potential applications of this compound extend beyond oncology. Its structural framework suggests possible antiviral and antibacterial activities as well. Triazole derivatives are known for their broad-spectrum activity against various pathogens, making them candidates for further pharmacological exploration .

Q & A

Q. What are the standard synthetic routes for 8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?

The compound is typically synthesized via oxidative cyclization of hydrazine intermediates or catalytic coupling reactions. For example, iodine (I₂) and tert-butyl hydroperoxide (TBHP) in 1,4-dioxane yield 76% efficiency under optimized conditions . Nitro-substituted derivatives are prepared via nitro group retention during cyclization, as seen in Scheme 3 (CH₃CN at 60°C or reflux) .

Q. Which spectroscopic techniques are critical for characterizing triazolo[4,3-a]pyridine derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions .
  • ³¹P NMR : For phosphonylated derivatives to assess reaction completion .
  • X-ray crystallography : Validates molecular geometry (e.g., CCDC 1876879 for structural analogs) .

Advanced Research Questions

Q. How does solvent choice impact yields in catalytic syntheses of nitro-substituted triazolo[4,3-a]pyridines?

Solvent polarity and coordination ability significantly affect reaction efficiency. For instance, 1,4-dioxane yields 76% product with I₂/TBHP, while dichloroethane (DCE) yields only 30% due to poor catalyst activation . Acetonitrile (CH₃CN) under reflux is preferred for nitro group retention in fused heterocycles .

Q. What strategies resolve contradictions in reported reaction yields under varying catalytic conditions?

Discrepancies often arise from trace impurities or solvent-catalyst mismatches. Systematic optimization (e.g., varying oxidants, catalysts, and reaction times) is critical. For example, replacing N-iodosuccinimide (NIS) with I₂ in 1,4-dioxane increased yields from trace to 74% . Kinetic studies via ³¹P NMR can monitor intermediates to identify bottlenecks .

Q. How is bioactivity assessed for triazolo[4,3-a]pyridine derivatives in pharmacological research?

  • Enzyme inhibition assays : Test interactions with adenosine receptors or kinases using radioligand binding .
  • Antimicrobial screening : Evaluate minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assays) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, nitro) influence reactivity?

These groups deactivate the pyridine ring, directing electrophilic substitution to specific positions. For example, the trifluoromethyl group at C6 enhances stability against oxidation, while the nitro group at C8 facilitates further functionalization via reduction (e.g., hydrogenation with Pd/C) .

Q. What challenges arise in achieving regioselectivity during triazolo[4,3-a]pyridine functionalization?

Competing reaction pathways (e.g., C3 vs. C8 substitution) require careful control of reaction conditions. For phosphonylation, 5-exo-dig cyclization at 60°C ensures selective methylphosphonate addition at C3 . Steric hindrance from bulky substituents (e.g., phenyl groups) can also dictate regiochemistry .

Q. How do computational methods aid mechanistic studies of triazolo[4,3-a]pyridine synthesis?

Density functional theory (DFT) calculations model transition states and intermediates to explain regioselectivity. For example, computational studies of iodine-mediated oxidative coupling reveal that TBHP facilitates radical formation, accelerating cyclization . Molecular docking predicts binding affinities for bioactive derivatives .

Methodological Tables

Q. Table 1. Solvent Effects on Catalytic Synthesis (Adapted from )

SolventCatalystOxidantYield (%)
1,4-DioxaneI₂TBHP76
DCEI₂TBHP30
CH₃CNI₂TBHP46

Q. Table 2. Bioactivity Profiles of Analogous Compounds

DerivativeBioactivityAssay TypeReference
3-(4-Benzyloxyphenyl)-triazolopyridineAntimicrobial (MIC: 8 µg/mL)Bacterial growth
6-Trifluoromethyl-thiazolopyridineEnzyme inhibition (IC₅₀: 12 nM)Kinase assay

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